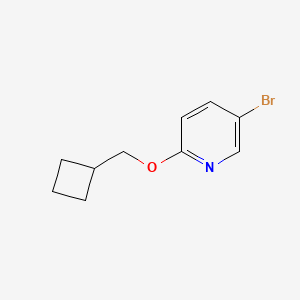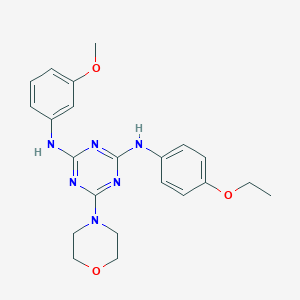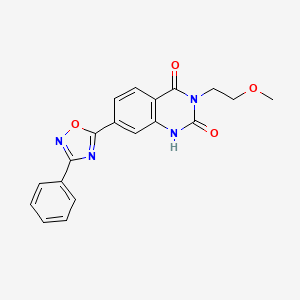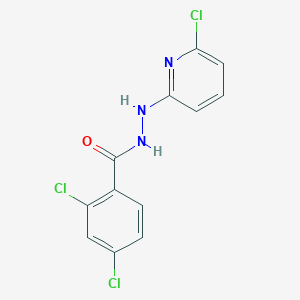
5-Bromo-2-(cyclobutylmethoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(cyclobutylmethoxy)pyridine is an organic chemical compound . It has a molecular weight of 242.11 and a chemical formula of C10H12BrNO .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-(cyclobutylmethoxy)pyridine is 1S/C9H10BrNO/c10-8-3-4-9 (11-5-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2 . This indicates the arrangement of atoms in the molecule.Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-2-(cyclobutylmethoxy)pyridine are not available, it’s known that bromination reactions are important in organic synthesis . They increase the polarity of the molecule by introducing bromine, activating the C–H bond of the alkane to obtain the halogen-substituted target product .Physical And Chemical Properties Analysis
5-Bromo-2-(cyclobutylmethoxy)pyridine appears as a light yellow oil . It’s soluble in organic solvents such as chloroform, ethanol, and acetone, but insoluble in water.Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Pyridine-Based Derivatives
“5-Bromo-2-(cyclobutylmethoxy)pyridine” serves as a key intermediate in the synthesis of novel pyridine derivatives. Through palladium-catalyzed Suzuki cross-coupling reactions, researchers can create a variety of compounds with potential biological activities . These derivatives are explored for their potential as chiral dopants for liquid crystals and various biological activities, including anti-thrombolytic and biofilm inhibition properties.
Antitumor Activity
The compound’s derivatives have been studied for their antitumor properties. Specifically, pyridinesulfonamide derivatives, which can be synthesized from related bromopyridine compounds, show promise in inhibiting PI3Kα kinase activity. This inhibition is crucial as it plays a role in cancer cell proliferation and survival . The different isomers of these derivatives can have varying levels of efficacy, highlighting the importance of stereochemistry in medicinal chemistry.
Antibacterial and Antiviral Applications
Sulfonamides derived from bromopyridines, like “5-Bromo-2-(cyclobutylmethoxy)pyridine”, have a history of use in antibacterial and antiviral therapies. The structural fragment of pyridinesulfonamide is significant in the design of new drugs that target a wide range of pathogens .
Organocatalysis
The bromopyridine derivatives can also be used in organocatalysis. Their capacity to form weak hydrogen bonds and increase acidity compared to amide groups makes them suitable for (stereoselective) organocatalysis applications . This property is beneficial in various chemical synthesis processes where precise control over the reaction is required.
Liquid Crystal Technology
Derivatives of “5-Bromo-2-(cyclobutylmethoxy)pyridine” can act as chiral dopants in the development of liquid crystal displays (LCDs). Their molecular structure can influence the electro-optical properties of liquid crystals, which is critical for the performance of LCDs .
Pharmaceutical Research
In pharmaceutical research, the compound’s derivatives are valuable for the development of new medications. Their diverse biological activities, including antidiabetic, diuretic, and antithyroid effects, make them versatile intermediates in drug discovery .
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that bromopyridines are often used in suzuki-miyaura cross-coupling reactions , which suggests that this compound may interact with palladium catalysts and organoboron reagents in these reactions.
Mode of Action
This complex then undergoes transmetalation with an organoboron reagent, followed by reductive elimination to form the coupled product .
Biochemical Pathways
Given its potential use in suzuki-miyaura cross-coupling reactions, it may play a role in the synthesis of various organic compounds .
Result of Action
As a potential reagent in suzuki-miyaura cross-coupling reactions, it may contribute to the formation of carbon-carbon bonds in the synthesis of various organic compounds .
Eigenschaften
IUPAC Name |
5-bromo-2-(cyclobutylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-4-5-10(12-6-9)13-7-8-2-1-3-8/h4-6,8H,1-3,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCJYGNRJNLIOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(cyclobutylmethoxy)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2878910.png)

![2-Methyl-4-[[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2878914.png)
![(2,4-Diphenyl-5-pyrimidinyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone](/img/structure/B2878915.png)

![(E)-methyl 4-(((2-amino-3-((2-methoxyethyl)carbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)benzoate](/img/structure/B2878919.png)
![2-{[(Tert-butoxy)carbonyl]amino}-5-cyanopentanoic acid](/img/structure/B2878920.png)
![methyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B2878922.png)


![1-[(2,4-Dichlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2878928.png)
![N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2878929.png)